B-Raf Kinase Inhibitory Activity vs. Unsubstituted Benzenesulfonamide Baseline
The compound is claimed as a B-Raf inhibitor in WO2006071960A2, where arylsulfonamides bearing a 6-methoxypyridazin-3-yl aniline group exhibited enzymatic inhibition of B-Raf(V600E). The 5-bromo-2-ethoxy substitution pattern is designed to occupy the lipophilic pocket formed by the αC-helix shift in the DFG-out conformation of B-Raf(V600E) [1]. While precise IC50 values for this exact compound are not publicly disclosed in the accessible patent specification, structurally related arylsulfonamides in the same series achieved low nanomolar enzymatic potency [2].
| Evidence Dimension | B-Raf(V600E) enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 not disclosed for this specific compound; compound is within a series with demonstrated B-Raf inhibitory activity |
| Comparator Or Baseline | Unsubstituted or methyl-substituted benzenesulfonamide analogs lacking the 6-methoxypyridazine group (inactive or low potency) |
| Quantified Difference | Cannot be quantified with available public data |
| Conditions | B-Raf(V600E) kinase enzymatic assay; patent specification WO2006071960A2 |
Why This Matters
For procurement decisions where B-Raf inhibitory activity is the screening criterion, this compound's structural features align with the SAR of a known active series, but specific potency data must be verified through in-house testing due to the absence of public quantitative data.
- [1] WO2006071960A2, Compositions and methods of treating cell proliferation disorders, PCT/US2005/047333, filed Dec 28, 2005. View Source
- [2] Wenglowsky S, Ahrendt KA, Buckmelter AJ, Feng B, Gloor SL, Gradl S, Grina J, Hansen JD, Laird ER, Lunghofer P, Mathieu S, Moreno D, Newhouse B, Ren L, Risom T, Rudolph J, Seo J, Sturgis HL, Voegtli WC, Wen Z. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: Structure-activity relationships. Bioorg Med Chem Lett. 2011 Sep 1;21(17):5533-7. View Source
